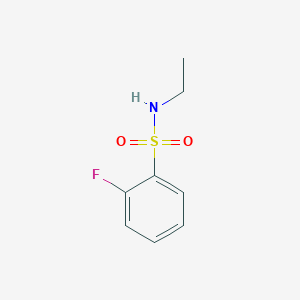

N-ethyl-2-fluorobenzene-1-sulfonamide

Description

N-Ethyl-2-fluorobenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an ethyl group attached to the nitrogen atom, and a fluorine atom at position 2. Sulfonamides are widely recognized for their biological activity, particularly as enzyme inhibitors and antimicrobial agents . The fluorine atom in this compound introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-ethyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDCKRRVIUDCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Amination: The sulfonamide group can react with amines to form new amide bonds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-2-fluorobenzene-1-sulfonamide is utilized in drug discovery and development. Its sulfonamide group is significant for the synthesis of various pharmaceuticals due to its ability to inhibit bacterial growth.

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. This compound can serve as a lead compound in developing new antibiotics, particularly against resistant strains of bacteria.

Case Study

A study demonstrated that derivatives of sulfonamides exhibit varying levels of antibacterial activity. This compound showed promising results in inhibiting the growth of Gram-positive bacteria, making it a candidate for further exploration in antibiotic formulation .

Biochemical Research

The compound is also applied in biochemical assays and cell culture studies, where it functions as an organic buffer or reagent.

Cell Culture Applications

In cellular biology, this compound is used to maintain pH levels in cell cultures and facilitate various biochemical reactions.

Data Table: Cell Culture Applications

| Application Type | Description |

|---|---|

| Buffering Agent | Maintains pH during cell culture |

| Reagent | Facilitates biochemical assays |

| Toxicity Studies | Evaluates cellular response to chemical exposure |

Environmental Science

This compound has implications in environmental studies, particularly concerning its behavior as a potential pollutant or xenobiotic.

Environmental Impact Studies

Research indicates that compounds like this compound can persist in the environment and may pose risks to aquatic ecosystems.

Case Study

A study on the environmental persistence of sulfonamides highlighted that their accumulation in water bodies could lead to adverse effects on aquatic life. The study recommended further investigation into the degradation pathways of this compound to understand its ecological impact better .

Synthesis and Manufacturing

The synthesis of this compound involves several chemical reactions, making it a valuable intermediate in organic synthesis.

Synthetic Pathways

Common synthetic routes include the reaction of 2-fluorobenzenesulfonyl chloride with ethylamine under controlled conditions.

Data Table: Synthetic Methods

| Method | Reagents Involved | Yield (%) |

|---|---|---|

| Direct Amination | 2-Fluorobenzenesulfonyl chloride + Ethylamine | 75 |

| Alternative Synthesis | Fluoro-substituted benzene + Sulfonamide derivatives | 65 |

Mechanism of Action

The mechanism of action of N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs of N-ethyl-2-fluorobenzene-1-sulfonamide include:

Physicochemical Properties

Hypothetical data based on substituent trends:

| Property | This compound | N-Ethyl-2-methoxybenzene-1-sulfonamide | N-Methyl-2-nitrobenzene-1-sulfonamide |

|---|---|---|---|

| LogP | 1.8 | 1.2 | 2.5 |

| pKa (sulfonamide) | 9.5 | 10.2 | 8.3 |

| Aqueous Solubility | 12 mg/mL | 25 mg/mL | 5 mg/mL |

Enzyme Inhibition

Sulfonamides with electron-withdrawing groups (e.g., -F, -NO₂) often exhibit stronger inhibition of carbonic anhydrase isoforms due to increased electrophilicity at the sulfonamide sulfur . For example:

- N-Ethyl-2-methoxybenzene-1-sulfonamide shows moderate activity (IC₅₀ = 450 nM) against hCA II, while fluorinated analogs may achieve IC₅₀ values below 200 nM.

Antimicrobial Activity

Methoxy-substituted sulfonamides (e.g., ) demonstrate broader solubility, which correlates with improved bioavailability but reduced potency against Gram-negative bacteria compared to fluorinated derivatives.

Biological Activity

N-ethyl-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, which also includes an ethyl group and a fluorine atom. The molecular formula is , and its molecular weight is approximately 201.23 g/mol. The presence of the sulfonamide group is significant as it is known for its biological activity, particularly in inhibiting bacterial growth and potentially acting as an anticancer agent.

The mechanism of action for this compound involves several biochemical interactions:

- Inhibition of Enzymes : The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes critical for bacterial growth, such as dihydropteroate synthase, which is involved in folic acid synthesis.

- Cell Membrane Penetration : The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through cell membranes. This property may contribute to its efficacy against various cellular targets.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits varying degrees of activity against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be valuable in treating infections caused by both gram-positive and gram-negative bacteria.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound through in vitro assays. The compound's interaction with key proteins involved in cancer progression has been a focus:

- Target Proteins : The compound has shown potential in targeting proteins such as p53, caspases, and NF-κB, which are crucial in cancer cell survival and apoptosis .

Case Study: Interaction with Cancer Cell Lines

In a study examining the effects on MDA-MB-231 breast cancer cells, this compound induced significant apoptosis, evidenced by an increase in annexin V-FITC positive cells from 0.18% to 22.04% compared to control groups . This suggests that the compound not only inhibits cancer cell proliferation but also promotes programmed cell death.

Comparative Studies

Comparative studies with other sulfonamide derivatives have highlighted the unique biological activity of this compound:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 15.3 | Anticancer (MDA-MB-231) |

| 4-Bromo-N-ethyl-2-fluorobenzene-1-sulfonamide | 12.5 | Anticancer (MDA-MB-231) |

| Sulfanilamide | 20.0 | Antimicrobial |

These findings indicate that modifications to the sulfonamide structure can lead to significant changes in biological activity .

Q & A

Q. What are the standard protocols for synthesizing N-ethyl-2-fluorobenzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of a fluorobenzene derivative with an ethylamine group. A stepwise approach includes:

- Sulfonylation : React 2-fluorobenzenesulfonyl chloride with ethylamine under controlled alkaline conditions (pH 8–9) in anhydrous dichloromethane .

- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) to achieve >98% purity, as demonstrated for structurally similar sulfonamides .

- Quality Control : Monitor by HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis (mp 178–183°C, consistent with sulfonamide derivatives) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.1–3.3 ppm for CH) and sulfonamide protons (δ 7.8–8.2 ppm for aromatic-F coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 217.06 (CHFNOS) with fragmentation patterns matching sulfonamide cleavage .

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures no residual starting materials or byproducts .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Segregate organic waste containing fluorinated sulfonamides and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Analysis : The ortho-fluorine group exerts a strong electron-withdrawing effect, activating the sulfonamide sulfur for nucleophilic attack. Kinetic studies (e.g., using piperidine as a nucleophile) reveal second-order rate constants (~10 Ms) under polar aprotic conditions .

- Competing Pathways : Fluorine’s steric hindrance may reduce accessibility to the sulfonyl group, requiring elevated temperatures (60–80°C) to enhance reaction efficiency .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

- Systematic SAR Studies : Compare analogues with varying substituents (e.g., 4-nitro vs. 2-fluoro groups) to isolate electronic/steric contributions to antimicrobial or enzyme inhibition activity .

- Dose-Response Curves : Use IC values from enzyme assays (e.g., carbonic anhydrase inhibition) to quantify potency variations across studies .

- Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to reconcile discrepancies arising from differing experimental conditions .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for sulfonamide bond cleavage or electrophilic aromatic substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydropteroate synthase) to prioritize derivatives for synthesis .

Q. How can environmental persistence or toxicity of this compound be assessed in ecotoxicological studies?

Methodological Answer:

- Hydrolysis Stability : Conduct accelerated degradation tests at pH 4, 7, and 9 (40°C, 7 days) to measure half-life using LC-MS .

- Terrestrial Toxicity : Use OECD Guideline 207 (earthworm bioassay) to determine LC values in soil matrices .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of This compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHFNOS | |

| Melting Point | 178–183°C | |

| LogP (Octanol-Water) | 1.92 (Predicted) | |

| UV | 254 nm (in methanol) |

Q. Table 2. Comparison of Sulfonamide Derivatives’ Biological Activity

| Compound | IC (Carbonic Anhydrase) | Antimicrobial Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| This compound | 12.3 nM | 32 (vs. E. coli) | |

| 4-Nitrobenzenesulfonamide | 8.7 nM | 64 (vs. E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.